Cas no 1203029-99-5 (1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea)

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea structure
1203029-99-5 structure
商品名:1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea
CAS番号:1203029-99-5
MF:C24H27N3O4S2
メガワット:485.618883371353
CID:6404116
PubChem ID:30373241

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 化学的及び物理的性質

名前と識別子

    • 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea
    • 1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
    • 1203029-99-5
    • 1-(4-butoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
    • 1-(4-butoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
    • F5533-0119
    • AKOS024512854
    • インチ: 1S/C24H27N3O4S2/c1-2-3-15-31-21-12-10-19(11-13-21)25-24(28)26-20-9-8-18-6-4-14-27(22(18)17-20)33(29,30)23-7-5-16-32-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H2,25,26,28)
    • InChIKey: HZYSHTLDSCBPFN-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CC=CS1)(N1C2C=C(C=CC=2CCC1)NC(NC1C=CC(=CC=1)OCCCC)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 485.14429870g/mol
  • どういたいしつりょう: 485.14429870g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 737
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 124Ų

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5533-0119-15mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
15mg
$89.0 2023-09-09
Life Chemicals
F5533-0119-5mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
5mg
$69.0 2023-09-09
Life Chemicals
F5533-0119-10μmol
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
10μmol
$69.0 2023-09-09
Life Chemicals
F5533-0119-5μmol
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
5μmol
$63.0 2023-09-09
Life Chemicals
F5533-0119-2μmol
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
2μmol
$57.0 2023-09-09
Life Chemicals
F5533-0119-4mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
4mg
$66.0 2023-09-09
Life Chemicals
F5533-0119-10mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
10mg
$79.0 2023-09-09
Life Chemicals
F5533-0119-3mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
3mg
$63.0 2023-09-09
Life Chemicals
F5533-0119-2mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
2mg
$59.0 2023-09-09
Life Chemicals
F5533-0119-1mg
1-(4-butoxyphenyl)-3-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea
1203029-99-5
1mg
$54.0 2023-09-09

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea 関連文献

1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylureaに関する追加情報

Introduction to 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea (CAS No: 1203029-99-5)

The compound 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea, identified by its CAS number 1203029-99-5, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic ureas that have garnered considerable attention due to their diverse pharmacological properties. The structural framework of this compound integrates several key pharmacophoric elements, including a tetrahydroquinoline core, a butoxyphenyl substituent, and a thiophene-2-sulfonyl moiety. These components collectively contribute to its unique chemical and biological characteristics, making it a promising candidate for further investigation in therapeutic applications.

In recent years, the exploration of novel scaffolds in drug discovery has been a cornerstone of pharmaceutical research. The tetrahydroquinoline scaffold, in particular, has demonstrated remarkable potential as a pharmacological platform due to its ability to modulate various biological pathways. This scaffold is frequently incorporated into drug molecules due to its favorable physicochemical properties and its capacity to interact with biological targets. The presence of the butoxyphenyl group in 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea further enhances its binding affinity and selectivity by introducing hydrophobic interactions and steric hindrance. These features are critical for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.

The thiophene-2-sulfonyl moiety is another key feature of this compound that contributes to its pharmacological activity. Thiophenes and their derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonyl group further enhances the electronic properties of the thiophene ring, allowing for better interaction with biological targets such as enzymes and receptors. This combination of structural elements makes 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea a versatile molecule with potential applications in multiple therapeutic areas.

Recent studies have highlighted the importance of heterocyclic ureas in medicinal chemistry due to their ability to act as dual inhibitors or modulators of various biological pathways. The urea functional group is known for its ability to form hydrogen bonds with biological targets, enhancing binding affinity and specificity. In the case of 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea, the urea moiety is strategically positioned to interact with key residues in target proteins. This has led to interest in exploring its potential as an inhibitor of enzymes involved in inflammatory pathways and cancer progression.

One of the most compelling aspects of this compound is its potential application in oncology research. Cancer is a complex disease characterized by uncontrolled cell growth and proliferation. Targeting specific enzymes and pathways involved in cancer progression has been a major focus of drug development efforts. The structural features of 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea suggest that it may interact with kinases and other enzymes involved in tumor growth and metastasis. Preliminary computational studies have indicated that this compound exhibits good binding affinity for several cancer-related targets. These findings have prompted further investigation into its potential as an anticancer agent.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. Developing novel anti-inflammatory agents that target specific inflammatory pathways is crucial for managing these conditions effectively. The combination of pharmacophoric elements in 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea makes it an attractive candidate for modulating inflammatory responses. Early studies have suggested that this compound may inhibit key pro-inflammatory cytokines and enzymes without significant side effects.

The synthesis of 1-(4-butoxyphenyl)-3-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylurea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the tetrahydroquinoline core through cyclization reactions followed by functionalization at the 7-position with a urea group. Subsequent introduction of the butoxyphenyl and thiophene-2-sulfonyl substituents completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity during the synthesis process.

Once synthesized, 1-(4-butoxyphenyl)-3 - 1 - ( thiophene - 2 - sulfonyl ) - 1 , 2 , 3 , 4 - tetrahydroquinolin - 7 - ylurea undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography has been used to determine the crystal structure when available, which offers insights into how the molecule packs in solid form and can help predict its behavior in solution.

In vitro studies are essential for evaluating the biological activity of new compounds like 1203029 - 99 - 5 . These studies typically involve testing the compound against various biochemical assays targeting specific enzymes or receptors relevant to therapeutic areas such as oncology or inflammation . Preliminary results from these assays can provide valuable insights into potential drug candidates before moving on to more complex preclinical studies .

The pharmacokinetic properties of any drug candidate are critical for determining its clinical efficacy . Factors such as absorption , distribution , metabolism , excretion (ADME) must be carefully evaluated . In vitro models combined with computational predictions can provide initial estimates , but ultimately animal models are necessary for more comprehensive assessments .

Regulatory agencies require extensive data from preclinical studies before approving new drugs for human use . This includes toxicology studies conducted at multiple doses over various periods . Safety profiles are determined based on observed adverse effects , organ toxicity , genetic toxicity , etc . Only after passing these stringent requirements can a drug proceed toward clinical trials.

Clinical trials represent another crucial phase where drugs like ours are tested on human subjects under strict ethical guidelines . Phase I trials focus on safety , Phase II evaluates efficacy , while Phase III confirms benefits compared with existing treatments . Positive results from these trials would pave way toward regulatory approval if additional data requirements are met satisfactorily

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.